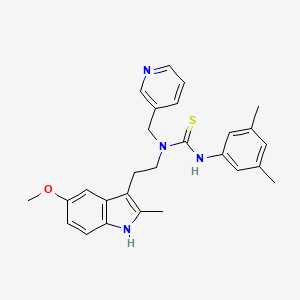

![molecular formula C21H18FN5O3S B2920788 6-[[5-[(2-氟苯基)甲硫基]-4-(4-甲氧基苯基)-1,2,4-三唑-3-基]甲基]-1H-嘧啶-2,4-二酮 CAS No. 852153-26-5](/img/structure/B2920788.png)

6-[[5-[(2-氟苯基)甲硫基]-4-(4-甲氧基苯基)-1,2,4-三唑-3-基]甲基]-1H-嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

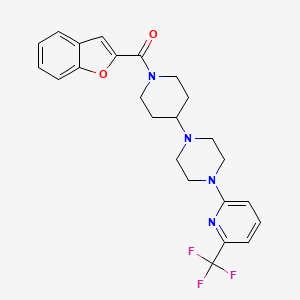

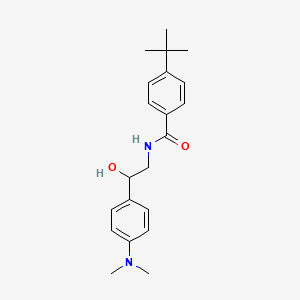

6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.

BenchChem offers high-quality 6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Rheumatoid Arthritis Therapy

F0648-0553: has been identified as a potential therapeutic agent against rheumatoid arthritis (RA). It acts as a Stat3 inhibitor, which can block the protein-protein interactions required for Stat3 dimerization. This inhibition can reduce the expression of IL-6 and RANKL, cytokines involved in inflammation and osteoclastogenesis, respectively .

Signal Transduction Research

The compound’s ability to inhibit Stat3 also makes it valuable for research into signal transduction pathways. By blocking Stat3 phosphorylation and nuclear localization, F0648-0553 helps in understanding the role of this transcription factor in various cellular processes .

Oncology Studies

Stat3 is implicated in several cancers due to its role in cell growth and apoptosisF0648-0553 , as a Stat3 inhibitor, could be used to study tumor progression and potentially serve as a lead compound for developing anti-cancer drugs .

Immunology

In the field of immunology, F0648-0553 can be used to study the immune response modulation. Since Stat3 influences the production of various cytokines, researchers can use this compound to dissect the complex immune signaling networks .

Molecular Biology

This compound can be used in molecular biology to study gene expression regulation. By inhibiting Stat3, it can help in the investigation of gene transcription mechanisms under various physiological and pathological conditions .

Biochemistry

In biochemistry, F0648-0553 can be utilized to explore enzyme-substrate interactions, especially those involving kinases and phosphatases that are part of the Stat3 signaling cascade .

Neurology

Given the role of Stat3 in neuroinflammation, F0648-0553 could be used in neurological research to understand diseases like multiple sclerosis and Alzheimer’s, where inflammation is a key factor .

Cell Biology

Lastly, in cell biology, the compound can be employed to study cell cycle regulation and apoptosis, as Stat3 plays a crucial role in these processes. It can provide insights into the development of therapies for diseases characterized by abnormal cell proliferation .

作用机制

Target of Action

The primary target of F0648-0553 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

F0648-0553 acts as an inhibitor of Stat3 . It blocks the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts .

Biochemical Pathways

The inhibition of Stat3 by F0648-0553 affects the IL-6/Stat3 signaling pathway . This pathway is involved in the regulation of immune response, inflammation, and hematopoiesis . By inhibiting Stat3, F0648-0553 reduces the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis .

Pharmacokinetics

The compound has shown significant therapeutic effects in in vivo models without apparent adverse effects , suggesting favorable pharmacokinetic properties.

Result of Action

The inhibition of Stat3 by F0648-0553 results in significant anti-inflammatory properties through the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action, efficacy, and stability of F0648-0553 can be influenced by various environmental factors While specific environmental influences on F0648-0553 are not fully known, factors such as pH, temperature, and the presence of other molecules can generally affect the action of a compound

安全和危害

属性

IUPAC Name |

6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O3S/c1-30-16-8-6-15(7-9-16)27-18(10-14-11-19(28)24-20(29)23-14)25-26-21(27)31-12-13-4-2-3-5-17(13)22/h2-9,11H,10,12H2,1H3,(H2,23,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEPBYAMXHOASB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

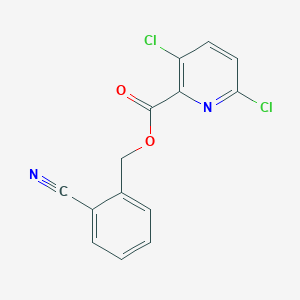

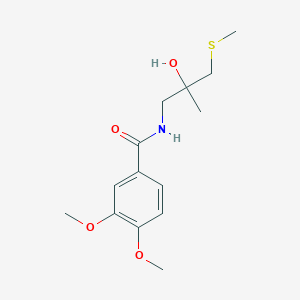

![5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid](/img/structure/B2920718.png)

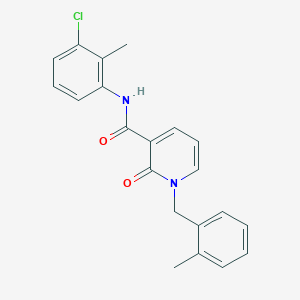

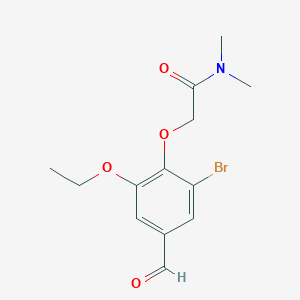

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2920719.png)

![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)

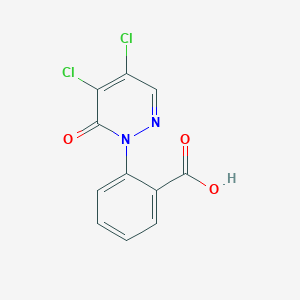

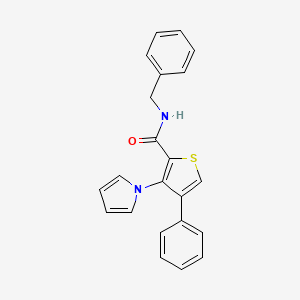

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)